2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
Brand Name: Vulcanchem
CAS No.: 163217-67-2
VCID: VC20747231
InChI: InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)
SMILES: CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C33H30FNO4
Molecular Weight: 523.6 g/mol

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide

CAS No.: 163217-67-2

VCID: VC20747231

Molecular Formula: C33H30FNO4

Molecular Weight: 523.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide - 163217-67-2

Description

Mechanism of Action

As an intermediate in atorvastatin synthesis, this compound shares a similar mechanism of action by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate—a crucial step in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol synthesis, contributing to lower total cholesterol levels in the blood.

Biological Activity

Research indicates that this compound may possess significant biological properties:

  • Antihyperlipidemic Effects: Associated with cholesterol-lowering effects due to its role as an atorvastatin intermediate.

  • Antioxidant Activity: Similar compounds have demonstrated potential in scavenging free radicals and protecting against oxidative stress.

  • Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Excretion: Primarily excreted via bile.

  • Half-life: Approximately 14 hours, indicating moderate retention in the body.

Applications and Research Findings

This compound's relevance extends beyond its role as an atorvastatin intermediate; it is also explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular diseases.

Recent Studies

Recent studies have focused on:

  • The synthesis pathways of atorvastatin derivatives, emphasizing the importance of intermediates like this compound.

  • Investigating the antioxidant properties of similar compounds, which may lead to new therapeutic strategies against oxidative stress-related conditions.

CAS No. 163217-67-2
Product Name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
Molecular Formula C33H30FNO4
Molecular Weight 523.6 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Standard InChI InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)
Standard InChIKey GQGGAQUHBXLZMT-UHFFFAOYSA-N
SMILES CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Canonical SMILES CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Synonyms 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide; 4-Methyl-3-oxo-N-(4-benzyloxyphenyl)-2-[1-phenyl-2-(4-fluorophenyl)-2-oxoethyl]pentamide;
PubChem Compound 10697370
Last Modified Sep 14 2023

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